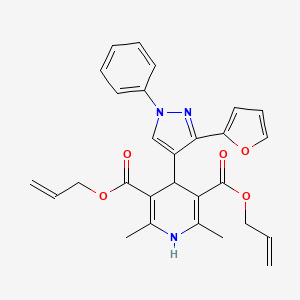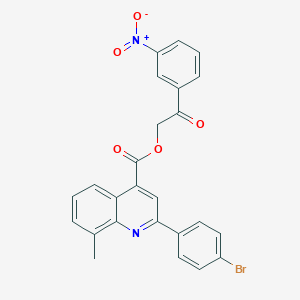
4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester umfasst typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion eines Hydrazinderivats mit einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Furanrings: Der Furanring kann durch eine Cyclisierungsreaktion unter Einbeziehung eines geeigneten Diens und eines Dienophils eingeführt werden.
Aufbau des Pyridinrings: Der Pyridinring wird oft über eine Hantzsch-Pyridinsynthese synthetisiert, die die Kondensation eines Aldehyds, eines β-Ketoesters und Ammoniaks oder eines Ammoniumsalzes beinhaltet.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppen mit Allylalkohol in Gegenwart eines geeigneten Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch für die Großproduktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Sulfonylchloride und Alkylierungsmittel werden oft unter verschiedenen Bedingungen (z. B. sauer, basisch oder neutral) eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Die Forschung wird fortgesetzt, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien wie Polymeren und fortschrittlichen Verbundwerkstoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
Einzigartigkeit
Die Einzigartigkeit von 4-(3-Furan-2-yl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester liegt in seinen spezifischen Estergruppen und der Kombination von Furan-, Pyrazol- und Pyridinringen.
Eigenschaften
Molekularformel |
C28H27N3O5 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27N3O5/c1-5-14-35-27(32)23-18(3)29-19(4)24(28(33)36-15-6-2)25(23)21-17-31(20-11-8-7-9-12-20)30-26(21)22-13-10-16-34-22/h5-13,16-17,25,29H,1-2,14-15H2,3-4H3 |
InChI-Schlüssel |
JTGQODPDEJJGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11620905.png)
![N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine](/img/structure/B11620906.png)
![2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11620911.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620912.png)
![6-imino-N,7-bis(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620915.png)
![2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620916.png)
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620931.png)

![Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
![N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)-2-naphthalenesulfonamide](/img/structure/B11620960.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620970.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620980.png)

